

# Spectroscopic Characterization of 1-(Cyclopropylcarbonyl)piperazine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-(Cyclopropylcarbonyl)piperazine**

Cat. No.: **B3024915**

[Get Quote](#)

## Introduction

**1-(Cyclopropylcarbonyl)piperazine**, with the CAS number 59878-57-8, is a chemical intermediate of significant interest in the pharmaceutical industry.<sup>[1]</sup> As a derivative of piperazine, a heterocyclic amine core found in numerous bioactive molecules, it serves as a crucial building block in the synthesis of more complex pharmaceutical agents, such as Olaparib.<sup>[1][2]</sup> A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and characterization in research and development settings. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(Cyclopropylcarbonyl)piperazine**, along with detailed experimental protocols.

## Molecular Structure and Properties

- Chemical Name: cyclopropyl(piperazin-1-yl)methanone
- Molecular Formula: C<sub>8</sub>H<sub>14</sub>N<sub>2</sub>O<sup>[3]</sup>
- Molecular Weight: 154.21 g/mol <sup>[3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **1-(Cyclopropylcarbonyl)piperazine** by providing detailed information about the chemical environment of its hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms.

## Quantitative NMR Data

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **1-(Cyclopropylcarbonyl)piperazine**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1-(Cyclopropylcarbonyl)piperazine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.73	brs	1H	-NH (Piperazine)
~3.93-3.41	m	4H	-CH <sub>2</sub> - (Piperazine, $\alpha$ to C=O)
~3.09-3.06	m	4H	-CH <sub>2</sub> - (Piperazine, $\alpha$ to NH)
~2.03-1.95	m	1H	-CH- (Cyclopropyl)
~0.80-0.74	m	4H	-CH <sub>2</sub> - (Cyclopropyl)

Solvent: DMSO-d<sub>6</sub><sup>[4]</sup>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-(Cyclopropylcarbonyl)piperazine**

Chemical Shift ( $\delta$ ) ppm	Assignment
171.9	C=O (Amide)
42.9	-CH <sub>2</sub> - (Piperazine, $\alpha$ to C=O)
42.2	-CH <sub>2</sub> - (Piperazine, $\alpha$ to NH)
10.7	-CH- (Cyclopropyl)
7.6	-CH <sub>2</sub> - (Cyclopropyl)
Solvent: DMSO-d <sub>6</sub> <sup>[4]</sup>	

## Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:

- Sample Preparation: Dissolve 5-10 mg of **1-(Cyclopropylcarbonyl)piperazine** in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>, in a 5 mm NMR tube.<sup>[5]</sup>
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shifts ( $\delta = 0.00$  ppm).<sup>[5]</sup>
- Instrument Setup:
  - Place the NMR tube into the spectrometer's probe.<sup>[5]</sup>
  - Lock the spectrometer onto the deuterium signal of the solvent.<sup>[5]</sup>
  - Optimize the magnetic field homogeneity through a process called shimming.<sup>[5]</sup>
- <sup>1</sup>H NMR Data Acquisition:
  - Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).<sup>[5]</sup>
  - Utilize a standard single-pulse sequence.<sup>[5]</sup>

- Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.[5]
- $^{13}\text{C}$  NMR Data Acquisition:
  - Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).[5]
  - Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling and to enhance the signal.[5]
  - Acquire a larger number of scans compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[5]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the final NMR spectrum.[5]

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For **1-(Cyclopropylcarbonyl)piperazine**, key functional groups include the N-H bond of the secondary amine, the C=O bond of the amide, and various C-H and C-N bonds.

## Predicted IR Absorption Data

While a specific experimental spectrum for **1-(Cyclopropylcarbonyl)piperazine** is not readily available, the expected characteristic absorption bands are presented in Table 3 based on typical values for its constituent functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for **1-(Cyclopropylcarbonyl)piperazine**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Expected Intensity
3220-3500	N-H Stretch	Secondary Amine (Piperazine)	Medium
3080-3000	C-H Stretch	Cyclopropyl	Medium-Weak
2800-3000	C-H Stretch	Alkyl (Piperazine)	Medium-Strong
1650-1690	C=O Stretch (Amide I band)	Tertiary Amide	Strong
1400-1470	CH <sub>2</sub> Bending (Scissoring)	Piperazine/Cyclopropyl	Medium
1200-1350	C-N Stretch	Amide/Amine	Medium-Strong

Note: The C=O stretching frequency for amides is lower than that for ketones due to resonance with the nitrogen lone pair.<sup>[6]</sup><sup>[7]</sup> The N-H stretching frequency is dependent on hydrogen bonding and the physical state of the sample.

## Experimental Protocol: IR Spectroscopy

The following is a general procedure for obtaining an FT-IR spectrum:

- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture into a fine powder and press it into a thin, transparent disk using a hydraulic press.
  - Nujol Mull Method: Grind a small amount of the sample with a few drops of Nujol (mineral oil) to create a thick paste. Spread the paste between two salt plates (e.g., NaCl or KBr).
- Background Spectrum: Record a background spectrum of the empty sample holder (or KBr pellet/salt plates with Nujol) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and record the spectrum. The typical range for analysis of organic compounds is 4000-400

cm<sup>-1</sup>.<sup>[5]</sup>

- Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

## Quantitative MS Data

Table 4: Mass Spectrometry Data for **1-(Cyclopropylcarbonyl)piperazine**

m/z Value	Ion	Technique
155.1179	[M+H] <sup>+</sup> (protonated molecule)	ESI-MS

The exact mass of the neutral molecule (M) is 154.1106 g/mol .

## Experimental Protocol: Mass Spectrometry

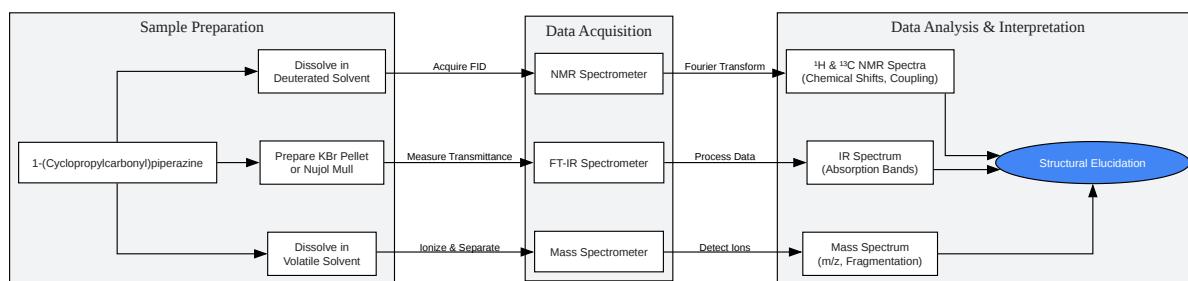
A general protocol for obtaining an Electrospray Ionization (ESI) mass spectrum, often coupled with Liquid Chromatography (LC-MS), is as follows:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile. The solution should be dilute to avoid saturating the detector.
- Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
- Ionization (ESI):
  - The sample solution passes through a heated capillary to which a high voltage is applied.

- This process creates a fine spray of charged droplets.
- As the solvent evaporates from the droplets, the charge density increases, eventually leading to the formation of gas-phase ions (e.g.,  $[M+H]^+$ ).
- Mass Analysis: The generated ions are directed into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(Cyclopropylcarbonyl)piperazine**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]
- 2. 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-(Cyclopropylcarbonyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3024915#spectroscopic-data-for-1-cyclopropylcarbonyl-piperazine-nmr-ir-ms>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)